molecular formula C21H41N3O4Si2 B12286626 2',3'-Di-O-(tert-butyldimethylsilyl)-2'-deoxycytidine

2',3'-Di-O-(tert-butyldimethylsilyl)-2'-deoxycytidine

Cat. No.: B12286626
M. Wt: 455.7 g/mol
InChI Key: CKWHPVGBUBYJIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2’,3’-Di-O-(tert-butyldimethylsilyl)-2’-deoxycytidine is a chemically modified nucleoside derivative. It is primarily used in synthetic organic chemistry as a protected intermediate in the synthesis of various nucleoside analogs. The tert-butyldimethylsilyl groups serve as protective groups, preventing unwanted reactions at the hydroxyl sites during chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3’-Di-O-(tert-butyldimethylsilyl)-2’-deoxycytidine typically involves the silylation of 2’-deoxycytidine. The reaction is carried out using tert-butyldimethylsilyl chloride in the presence of a base such as pyridine or imidazole. The reaction conditions often include anhydrous solvents like dichloromethane to ensure the exclusion of moisture, which can interfere with the silylation process .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of automated reactors, precise control of reaction conditions, and efficient purification techniques such as column chromatography to obtain high yields and purity .

Chemical Reactions Analysis

Types of Reactions

2’,3’-Di-O-(tert-butyldimethylsilyl)-2’-deoxycytidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the silyl groups yields 2’-deoxycytidine, which can then be further modified to produce various nucleoside analogs .

Scientific Research Applications

2’,3’-Di-O-(tert-butyldimethylsilyl)-2’-deoxycytidine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of nucleoside analogs, which are important in the study of nucleic acid chemistry and the development of antiviral and anticancer agents.

    Biology: The compound is used in the study of DNA and RNA synthesis, repair, and modification.

    Medicine: Nucleoside analogs derived from this compound are investigated for their potential therapeutic applications, including antiviral and anticancer properties.

    Industry: It is used in the production of nucleoside-based pharmaceuticals and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 2’,3’-Di-O-(tert-butyldimethylsilyl)-2’-deoxycytidine involves its role as a protected intermediate. The tert-butyldimethylsilyl groups protect the hydroxyl groups during chemical reactions, preventing unwanted side reactions. Once the desired modifications are made, the silyl groups can be removed to yield the functionalized nucleoside .

Comparison with Similar Compounds

Similar Compounds

    2’,3’-Di-O-acetyl-2’-deoxycytidine: Another protected nucleoside derivative, but with acetyl groups instead of silyl groups.

    2’,3’-Di-O-benzoyl-2’-deoxycytidine: Similar to the acetyl derivative but with benzoyl groups.

Uniqueness

2’,3’-Di-O-(tert-butyldimethylsilyl)-2’-deoxycytidine is unique due to the stability and protective nature of the tert-butyldimethylsilyl groups. These groups provide robust protection against a wide range of reaction conditions, making the compound highly versatile in synthetic organic chemistry .

Properties

Molecular Formula

C21H41N3O4Si2

Molecular Weight

455.7 g/mol

IUPAC Name

4-amino-1-[4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]pyrimidin-2-one

InChI

InChI=1S/C21H41N3O4Si2/c1-20(2,3)29(7,8)26-14-16-15(28-30(9,10)21(4,5)6)13-18(27-16)24-12-11-17(22)23-19(24)25/h11-12,15-16,18H,13-14H2,1-10H3,(H2,22,23,25)

InChI Key

CKWHPVGBUBYJIT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1C(CC(O1)N2C=CC(=NC2=O)N)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

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